Calcium lactate

Descripción general

Descripción

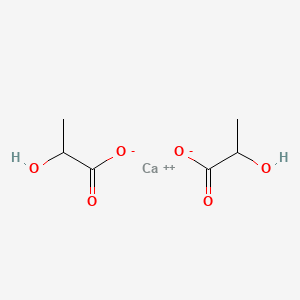

Calcium lactate: is a white crystalline salt with the chemical formula C₆H₁₀CaO₆ . It consists of two lactate anions for each calcium cation. This compound is commonly used in medicine to treat calcium deficiencies and as a food additive with the E number E327 . It is also found in some cheese crystals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Calcium lactate can be synthesized by reacting lactic acid with calcium carbonate or calcium hydroxide . The reaction is typically carried out in an aqueous solution, where lactic acid neutralizes calcium carbonate or calcium hydroxide to form this compound and water .

Industrial Production Methods: In industrial settings, this compound is produced by the neutralization of lactic acid with calcium carbonate or calcium hydroxide . The process involves dissolving the reactants in water, followed by crystallization and drying to obtain the final product .

Análisis De Reacciones Químicas

3.1. Esterification Reactions

Calcium lactate can undergo esterification reactions, particularly when reacted with alcohols like methanol, leading to the formation of methyl lactate:

This reaction is significant in producing methyl lactate, which has applications in solvents and biodegradable plastics.

3.2. Reaction with Carbon Dioxide

This compound reacts with carbon dioxide to form calcium carbonate and lactic acid:

This reaction highlights the potential for using this compound in carbon capture technologies.

3.3. Thermal Decomposition

Upon heating, this compound undergoes thermal decomposition, which can be represented as follows:

-

Loss of water:

\text{Ca(C}_3\text{H}_5\text{O}_3)_2·nH_2O \rightarrow \text{Ca(C}_3\text{H}_5\text{O}_3)_2 + nH_2O $$

-

Formation of calcium carbonate:

\text{Ca(C}_3\text{H}_5\text{O}_3)_2 \rightarrow \text{CaCO}_3 + CH_3CHOHCOOC_2H_5 $$

This process is crucial for understanding the stability of this compound under various conditions.

Research Findings on this compound Reactions

Recent studies have focused on optimizing the synthesis and understanding the kinetics of reactions involving this compound:

-

A study indicated that using glycerol and calcium hydroxide under specific conditions (200 °C) yields high amounts of this compound (up to 87% yield) with a significant conversion rate of glycerol .

-

The reaction kinetics involving lactic acid and calcite demonstrated that mass transfer and surface reaction kinetics significantly influence the dissolution rates, emphasizing the importance of reaction conditions such as temperature and concentration .

Aplicaciones Científicas De Investigación

Medical Applications

Calcium lactate is primarily utilized in medicine for treating calcium deficiencies and other health-related issues.

Treatment of Calcium Deficiency

This compound serves as an effective treatment for hypocalcemia, providing a source of elemental calcium (approximately 13% by weight). It is absorbed well at various pH levels, making it convenient for patients who may have dietary restrictions or gastrointestinal issues. Research indicates that it can help prevent tetany in individuals with parathyroid insufficiency or those who have undergone parathyroidectomy .

Antacid Properties

As an antacid, this compound helps neutralize stomach acid, providing relief from indigestion and heartburn. Its use in mouthwashes and toothpaste as an anti-tartar agent further underscores its utility in oral health .

Lipid Profile Improvement

A study involving patients with type 2 hyperlipidemia showed that this compound supplementation led to a statistically significant decrease in total cholesterol levels by 4% over four weeks, suggesting its potential role in managing cholesterol levels .

Food Industry Applications

This compound is widely used as a food additive due to its stabilizing properties.

Food Additive

It is classified as E327 in the food industry and is used to fortify foods with calcium. Its flavorless nature makes it an ideal additive for various products without altering taste profiles .

Molecular Gastronomy

In molecular gastronomy, this compound is employed for spherification processes, where it reacts with sodium alginate to form gels around liquid centers, creating unique culinary experiences .

Animal Nutrition

This compound is added to animal feeds as a calcium source, promoting healthy growth and development in livestock. Its palatability makes it an attractive option compared to other calcium sources .

Environmental Applications

This compound has potential uses in environmental science, particularly in water treatment.

Water Treatment Coagulant

Research suggests that this compound can act as a biodegradable coagulant for removing suspended solids from water, offering a non-toxic alternative to traditional coagulants like aluminum chloride .

Case Studies and Research Findings

Several studies highlight the efficacy and safety of this compound across its applications:

Mecanismo De Acción

In aqueous environments, such as the gastrointestinal tract, calcium lactate dissociates into calcium cations and lactate anions . The calcium ions play a crucial role in various physiological processes, including bone formation, muscle contraction, and nerve transmission . The lactate ions serve as an energy source in metabolic pathways .

Comparación Con Compuestos Similares

Calcium Carbonate:

Chemical Formula: CaCO₃

Uses: Dietary supplement, antacid, production of cement, glass, and ceramics.

Bioavailability: Lower absorption rate compared to calcium lactate.

Calcium Gluconate:

Chemical Formula: C₁₂H₂₂CaO₁₄

Uses: Dietary supplement, treatment of hypocalcemia.

Bioavailability: Similar to this compound but less commonly used.

Calcium Citrate:

Chemical Formula: C₁₂H₁₀Ca₃O₁₄

Uses: Dietary supplement, treatment of calcium deficiencies.

Bioavailability: Higher absorption rate compared to this compound.

Uniqueness of this compound: this compound is unique due to its better absorption rate compared to calcium carbonate and its versatility in various applications, including food, medicine, and industry .

Actividad Biológica

Calcium lactate is a calcium salt of lactic acid that has garnered attention for its various biological activities and applications in health, nutrition, and food technology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular functions, and potential therapeutic uses.

Overview of this compound

This compound is produced by the neutralization of lactic acid with calcium carbonate or calcium hydroxide. It is highly soluble in water and is often used as a dietary supplement to enhance calcium intake. Its bioavailability is superior to that of other calcium salts such as calcium carbonate and calcium citrate, making it a preferred choice for supplementation.

-

Calcium Influx Modulation :

This compound has been shown to increase intracellular calcium levels in various cell types. For instance, a study demonstrated that treatment with this compound led to significant Ca²⁺ influx in colon cancer cells (HCT116 and HT-29), which subsequently enhanced cell motility through the cleavage of focal adhesion kinase (FAK) proteins. This process was dose-dependent and involved calpain activity, indicating a complex interplay between calcium signaling and cellular motility . -

Protein Cross-Linking :

Calcium ions released from this compound can interact with negatively charged proteins, facilitating protein-protein interactions through salt-bridge formation. This mechanism has been observed in myofibrillar proteins, enhancing gelling properties in food applications such as surimi gels . -

Antibacterial Properties :

The lactic acid produced from the metabolism of this compound exhibits antibacterial effects, which can be beneficial in food preservation and safety .

Case Studies

- Cancer Cell Motility : A significant study highlighted that this compound treatment increased the motility of colon cancer cells by promoting FAK cleavage and subsequent p53 degradation, suggesting potential implications for cancer metastasis management .

- Food Technology Applications : Research indicated that the addition of this compound improved the textural properties of fish products by enhancing water-holding capacity and reducing cooking loss due to its ability to form cross-links between proteins .

Data Tables

Safety and Efficacy

This compound is generally recognized as safe (GRAS) when used appropriately in food and supplements. Studies have shown no adverse effects on egg production in poultry when supplemented with this compound, indicating its safety for use in animal feeds .

Propiedades

Key on ui mechanism of action |

In aqueous environments such as the gastrointestinal (GI) tract, calcium lactate will dissociate into calcium cation and lactic acid anions, the conjugate base of lactic acid. Lactic acid is a naturally-occurring compound that serves as fuel or energy in mammals by acting as an ubiquitous intermediate in the metabolic pathways. Lactic acid diffuses through the muscles and is transported to the liver by the bloodstream to participate in gluconeogenesis. |

|---|---|

Número CAS |

28305-25-1 |

Fórmula molecular |

C6H10CaO6 |

Peso molecular |

218.22 g/mol |

Nombre IUPAC |

calcium;(2S)-2-hydroxypropanoate |

InChI |

InChI=1S/2C3H6O3.Ca/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2/t2*2-;/m00./s1 |

Clave InChI |

MKJXYGKVIBWPFZ-CEOVSRFSSA-L |

SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Ca+2] |

SMILES isomérico |

C[C@@H](C(=O)[O-])O.C[C@@H](C(=O)[O-])O.[Ca+2] |

SMILES canónico |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Ca+2] |

Color/Form |

White, crystalline powder |

melting_point |

> 120 |

Key on ui other cas no. |

28305-25-1 |

Descripción física |

Dry Powder Almost odourless, white crystalline powder or granules White solid; Soluble in water; [HSDB] White crystalline powder; Soluble in water; [MSDSonline] |

Pictogramas |

Irritant |

Números CAS relacionados |

26811-96-1 |

Solubilidad |

Soluble in water and practically insoluble in ethanol Almost odorless, slightly efflorescent granules or powder; slowly sol in cold water; quickly sol in water; almost insol in alcohol; becomes anhydrous @ 120 °C; pH: 6-8 /Pentahydrate/ Sol in wate |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.